molecular formula C10H8ClN3O B1418126 5-Chloro-6-methyl-2-(2-pyridyl)pyrimidin-4-ol CAS No. 286430-67-9

5-Chloro-6-methyl-2-(2-pyridyl)pyrimidin-4-ol

Cat. No.: B1418126
CAS No.: 286430-67-9
M. Wt: 221.64 g/mol
InChI Key: OJQCKFYDDABJEA-UHFFFAOYSA-N
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Description

5-Chloro-6-methyl-2-(2-pyridyl)pyrimidin-4-ol: is a heterocyclic compound that contains both pyrimidine and pyridine rings. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and agricultural chemistry. The presence of chlorine and methyl groups on the pyrimidine ring, along with the pyridyl substituent, imparts unique chemical properties to this molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-6-methyl-2-(2-pyridyl)pyrimidin-4-ol typically involves the following steps:

    Starting Materials: The synthesis begins with 2,4-dichloro-6-methylpyrimidine and 2-pyridylboronic acid.

    Suzuki Coupling Reaction: The 2,4-dichloro-6-methylpyrimidine undergoes a Suzuki coupling reaction with 2-pyridylboronic acid in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is typically carried out in a solvent like dimethylformamide (DMF) at elevated temperatures.

    Hydrolysis: The resulting intermediate is then subjected to hydrolysis under acidic conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. The choice of solvents, catalysts, and purification methods is crucial to ensure the scalability and cost-effectiveness of the production.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-6-methyl-2-(2-pyridyl)pyrimidin-4-ol: undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom on the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The hydroxyl group on the pyrimidine ring can be oxidized to form a ketone or aldehyde derivative.

    Reduction Reactions: The pyridine ring can undergo reduction to form dihydropyridine derivatives.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like tetrahydrofuran (THF) are commonly used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are employed.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed

    Substitution Reactions: Formation of 5-substituted-6-methyl-2-(2-pyridyl)pyrimidin-4-ol derivatives.

    Oxidation Reactions: Formation of 5-chloro-6-methyl-2-(2-pyridyl)pyrimidin-4-one.

    Reduction Reactions: Formation of 5-chloro-6-methyl-2-(2-dihydropyridyl)pyrimidin-4-ol.

Scientific Research Applications

5-Chloro-6-methyl-2-(2-pyridyl)pyrimidin-4-ol: has several scientific research applications:

    Medicinal Chemistry: This compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly as inhibitors of specific enzymes or receptors.

    Agricultural Chemistry: It is studied for its fungicidal and herbicidal properties, making it a candidate for crop protection agents.

    Biological Research: The compound is used in studies related to its interaction with biological macromolecules, such as proteins and nucleic acids.

    Industrial Applications: It is explored for its potential use in the synthesis of advanced materials and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of 5-Chloro-6-methyl-2-(2-pyridyl)pyrimidin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine and pyridyl groups play a crucial role in binding to the active site of the target molecule, thereby inhibiting its activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-6-methyl-2-(2-pyridyl)pyrimidin-4-amine: Similar structure but with an amine group instead of a hydroxyl group.

    6-Methyl-2-(2-pyridyl)pyrimidin-4-ol: Lacks the chlorine substituent.

    5-Chloro-2-(2-pyridyl)pyrimidin-4-ol: Lacks the methyl group.

Uniqueness

  • The presence of both chlorine and methyl groups on the pyrimidine ring, along with the pyridyl substituent, imparts unique chemical properties to 5-Chloro-6-methyl-2-(2-pyridyl)pyrimidin-4-ol . These structural features contribute to its distinct reactivity and potential applications in various fields.

Properties

IUPAC Name

5-chloro-4-methyl-2-pyridin-2-yl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN3O/c1-6-8(11)10(15)14-9(13-6)7-4-2-3-5-12-7/h2-5H,1H3,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJQCKFYDDABJEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC(=N1)C2=CC=CC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40369401
Record name 5-Chloro-6-methyl-2-(pyridin-2-yl)pyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40369401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

286430-67-9
Record name 5-Chloro-6-methyl-2-(pyridin-2-yl)pyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40369401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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